[(3-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine
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Overview
Description
(3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine is an organic compound that features a bromophenyl group, a methyl group, and an oxan-4-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine typically involves the reaction of 3-bromobenzyl chloride with methylamine and oxan-4-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
(3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine can be compared with other similar compounds such as:
(3-Chlorophenyl)methyl[(oxan-4-yl)methyl]amine: Similar structure but with a chlorine atom instead of bromine.
(3-Fluorophenyl)methyl[(oxan-4-yl)methyl]amine: Similar structure but with a fluorine atom instead of bromine.
(3-Iodophenyl)methyl[(oxan-4-yl)methyl]amine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of (3-Bromophenyl)methyl[(oxan-4-yl)methyl]amine lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methyl-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-16(10-12-5-7-17-8-6-12)11-13-3-2-4-14(15)9-13/h2-4,9,12H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTMTJKKTBMVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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